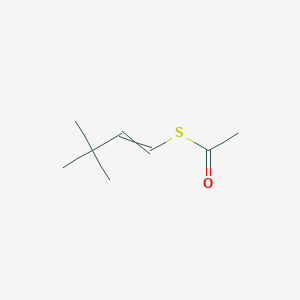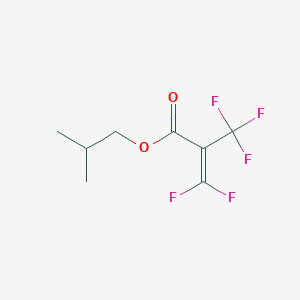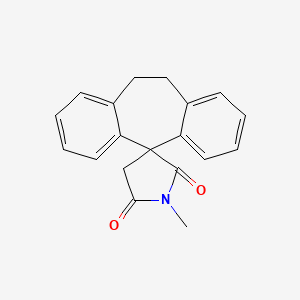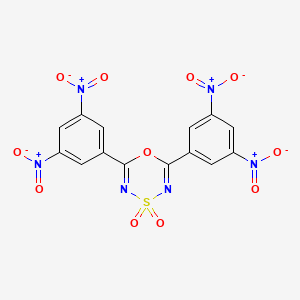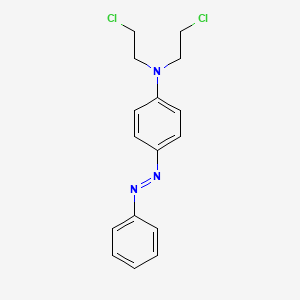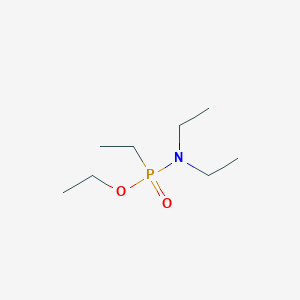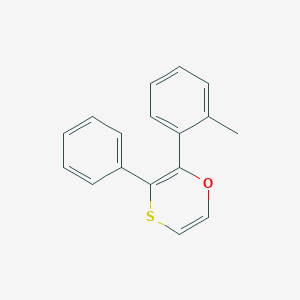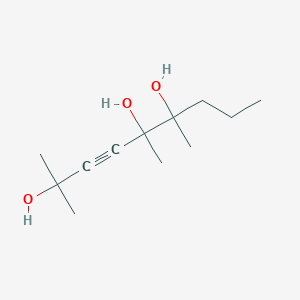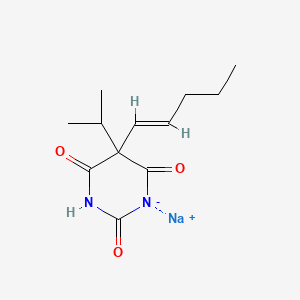
5-Isopropyl-5-(1-pentenyl)barbituric acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-5-(1-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid derivatives are known for their central nervous system depressant properties and have been used in medicine as sedatives, hypnotics, and anticonvulsants. This particular compound features an isopropyl group and a pentenyl group attached to the barbituric acid core, which may influence its chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5-(1-pentenyl)barbituric acid typically involves the condensation of urea with malonic acid derivatives. The specific synthetic route for this compound would involve the use of isopropyl and pentenyl substituents in the malonic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the product is typically purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-5-(1-pentenyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted barbituric acid derivatives.
Aplicaciones Científicas De Investigación
5-Isopropyl-5-(1-pentenyl)barbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbituric acid derivatives.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as a sedative, hypnotic, or anticonvulsant.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-5-(1-pentenyl)barbituric acid involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: 5-Ethyl-5-phenylbarbituric acid, known for its use as an anticonvulsant.
Secobarbital: 5-Allyl-5-(1-methylbutyl)barbituric acid, used as a short-acting sedative.
Pentobarbital: 5-Ethyl-5-(1-methylbutyl)barbituric acid, used as a sedative and anesthetic.
Uniqueness
5-Isopropyl-5-(1-pentenyl)barbituric acid is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other barbituric acid derivatives. Its isopropyl and pentenyl groups may influence its lipophilicity, receptor binding affinity, and metabolic stability, making it a compound of interest for further research and development.
Propiedades
Número CAS |
64038-32-0 |
|---|---|
Fórmula molecular |
C12H17N2NaO3 |
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
sodium;5-[(E)-pent-1-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-5-6-7-12(8(2)3)9(15)13-11(17)14-10(12)16;/h6-8H,4-5H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1/b7-6+; |
Clave InChI |
VPNCSIDSIVRYCR-UHDJGPCESA-M |
SMILES isomérico |
CCC/C=C/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
SMILES canónico |
CCCC=CC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


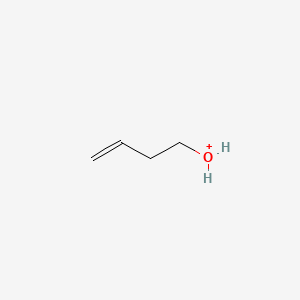
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)

